molecular formula C10H9N3 B1524778 4-Phenylpyrimidin-5-amine CAS No. 3435-23-2

4-Phenylpyrimidin-5-amine

Cat. No.: B1524778
CAS No.: 3435-23-2
M. Wt: 171.2 g/mol
InChI Key: DQFRFPWGQVAOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyrimidin-5-amine is an organic compound with the molecular formula C10H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

4-Phenylpyrimidin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyamines, which are essential for the growth and proliferation of mammalian cells . These interactions are crucial for biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the exocytosis dynamics in multidrug-resistant breast cancer cells . This compound can alter the rate of exocytosis and the pathways involved, thereby affecting the overall cellular function. Additionally, it can modulate gene expression by interacting with specific transcription factors and regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes and inhibit their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, thereby influencing downstream gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and proliferation. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Additionally, high doses of this compound can cause toxicity, leading to adverse effects on organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized through the purine metabolism pathway, involving enzymes such as xanthine oxidoreductase . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and overall efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with nitroethane and ammonium acetate . Another method includes the [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

Chemical Synthesis and Structural Applications

Building Block for Organic Synthesis
4-Phenylpyrimidin-5-amine serves as a fundamental building block in organic chemistry. It is utilized to synthesize more complex organic molecules, including various heterocycles and pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or alter physical properties, making it a valuable intermediate in drug development and materials science.

Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:

  • Reaction of phenylacetic acid with nitroethane : This method offers a straightforward pathway to obtain the desired compound.
  • Condensation reactions : These involve coupling reactions with other amines or aromatic compounds to generate derivatives with enhanced properties.

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties. It has been investigated for its potential therapeutic effects, particularly in:

  • Cancer Treatment : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure have demonstrated inhibitory activity against specific kinases associated with cancer progression, such as ULK1 kinase in non-small cell lung cancer (NSCLC) .
    CompoundTarget KinaseIC50 (µM)
    5-bromo-4-phenoxy-N-phenylpyrimidin-2-amineULK1Not specified

Anti-inflammatory Activities
The compound has also shown potential anti-inflammatory effects. Various studies have reported that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, some synthesized analogs of this compound exhibited IC50 values in the micromolar range against these enzymes .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation
    A study explored the synthesis of novel pyrimidine derivatives based on this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The most active derivative showed significant inhibition against A549 lung cancer cells, indicating the potential for further development as anticancer agents .
  • Metabolic Pathways Investigation
    Another research focused on the metabolic pathways involving this compound in animal models. It was observed that lower doses promoted cell growth while higher doses could lead to toxicity. This dual effect highlights the importance of dosage in therapeutic applications .
  • Structure–Activity Relationship (SAR)
    Investigations into the SAR of pyrimidine derivatives have revealed that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance, substituents that enhance electron density at certain positions have been linked to increased anti-inflammatory potency .

Comparison with Similar Compounds

4-Phenylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

  • 2-Phenylpyrimidin-5-amine
  • 4-Methylpyrimidin-5-amine
  • 4-Chloropyrimidin-5-amine

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and applications.

Biological Activity

4-Phenylpyrimidin-5-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound derivatives often involves various methods, including microwave-assisted synthesis and traditional reflux techniques. The structural characterization typically employs spectroscopic methods such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and K562, with an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundAGS53.02
Derivative AHeLa45.00
Derivative BK56230.00

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds derived from this structure demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
Compound CEscherichia coli32

3. Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. In vitro assays revealed that some derivatives effectively inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

CompoundIC50 (µmol)
Compound D0.04 ± 0.09
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the phenyl moiety significantly influence the biological activity of the compounds. For example, halogen substitutions on the phenyl ring have been associated with increased potency in both anticancer and antibacterial activities . The presence of specific functional groups appears crucial for enhancing interactions with biological targets.

Case Studies

In a notable case study, researchers synthesized a series of novel pyrimidine derivatives based on the core structure of this compound and evaluated their biological activities in vitro and in vivo. These studies revealed that certain derivatives not only exhibited potent anticancer effects but also improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .

Properties

IUPAC Name

4-phenylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFRFPWGQVAOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701679
Record name 4-Phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-23-2
Record name 4-Phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
4-Phenylpyrimidin-5-amine
Reactant of Route 3
Reactant of Route 3
4-Phenylpyrimidin-5-amine
Reactant of Route 4
4-Phenylpyrimidin-5-amine
Reactant of Route 5
Reactant of Route 5
4-Phenylpyrimidin-5-amine
Reactant of Route 6
4-Phenylpyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.